1-Fluoro-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene
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Overview
Description
1-Fluoro-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene is an organic compound with the molecular formula C8H6F4S It is a derivative of benzene, where a fluorine atom and a trifluoroethylsulfanyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene typically involves the reaction of 1-fluoro-3-nitrobenzene with 2,2,2-trifluoroethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group in the precursor can be reduced to form the desired product.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: The desired this compound.
Scientific Research Applications
1-Fluoro-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The trifluoroethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atom can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Uniqueness
1-Fluoro-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene is unique due to the presence of both a fluorine atom and a trifluoroethylsulfanyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62158-90-1 |
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Molecular Formula |
C8H6F4S |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-fluoro-3-(2,2,2-trifluoroethylsulfanyl)benzene |
InChI |
InChI=1S/C8H6F4S/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 |
InChI Key |
QXPATBYAHIAYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(F)(F)F)F |
Origin of Product |
United States |
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